4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+
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Overview
Description
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its applications in organic synthesis, particularly in the field of peptide chemistry, where the Fmoc group is used to protect amine functionalities during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through a condensation reaction between an amine and a phenol derivative under acidic or basic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). This step is crucial for protecting the amine group during subsequent synthetic steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the Fmoc group.
Oxidation and Reduction: The benzoxazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Common Reagents and Conditions
Fmoc-Cl: Used for introducing the Fmoc group.
Triethylamine (TEA): Acts as a base in the protection step.
Piperidine: Commonly used for deprotection of the Fmoc group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
Fmoc-Protected Amines: Resulting from the protection of amine groups.
Deprotected Amines: Obtained after the removal of the Fmoc group.
Oxidized and Reduced Derivatives: Depending on the specific reactions performed on the benzoxazine ring.
Scientific Research Applications
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in peptide synthesis where the Fmoc group protects amine functionalities.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, where protected amino acids are required.
Medicine: It has applications in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Used in the production of specialty chemicals and materials, where precise control over functional group protection is necessary.
Mechanism of Action
The primary mechanism of action for 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ involves the protection of amine groups through the formation of a stable Fmoc-protected intermediate. This protection is crucial during multi-step organic synthesis to prevent unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the controlled release of the free amine group.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-Cysteine: Used for introducing thiol groups in peptides.
Fmoc-L-Lysine: Utilized for synthesizing peptides with lysine residues.
Uniqueness
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+ is unique due to its benzoxazine ring structure, which imparts distinct electronic properties and reactivity compared to other Fmoc-protected compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules where specific reactivity is required.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c26-23(27)22-13-25(20-11-5-6-12-21(20)30-22)24(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,22H,13-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOMFPVLURQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341714-70-2 |
Source
|
Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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